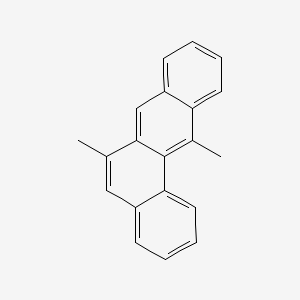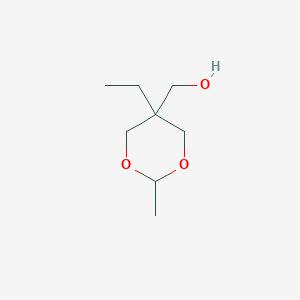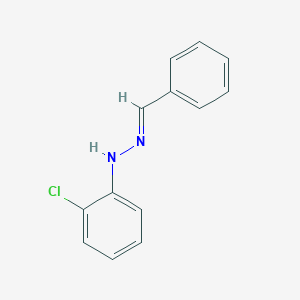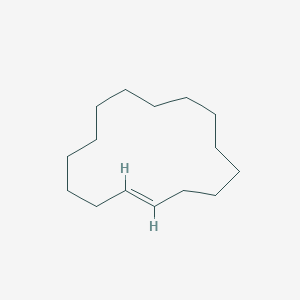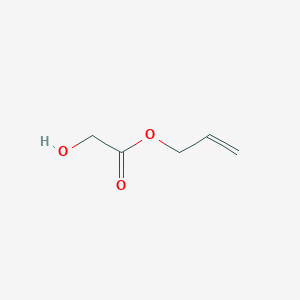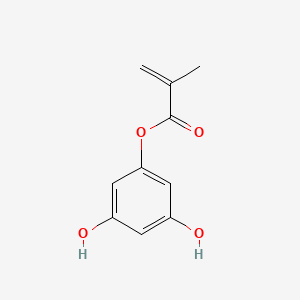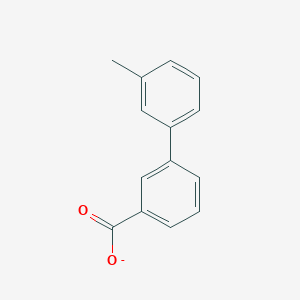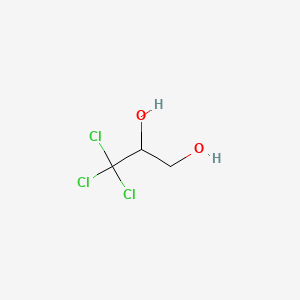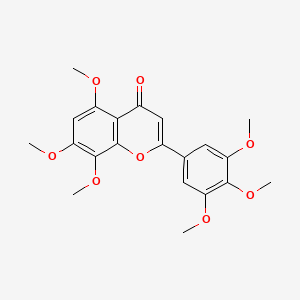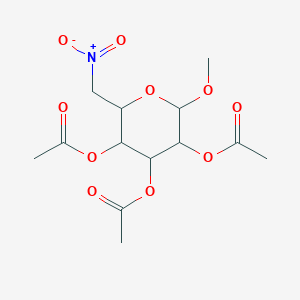
1,1,2-Trichloropent-1-en-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,2-Trichloropent-1-en-3-ol is an organic compound with the molecular formula C5H7Cl3O It is a chlorinated alcohol with a double bond, making it a versatile intermediate in organic synthesis
准备方法
Synthetic Routes and Reaction Conditions
1,1,2-Trichloropent-1-en-3-ol can be synthesized through several methods. One common approach involves the chlorination of pent-1-en-3-ol using chlorine gas in the presence of a catalyst. The reaction is typically carried out at low temperatures to control the extent of chlorination and to avoid over-chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, reducing the production costs and environmental impact.
化学反应分析
Types of Reactions
1,1,2-Trichloropent-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less chlorinated alcohols or hydrocarbons.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of less chlorinated alcohols or hydrocarbons.
Substitution: Formation of compounds with different functional groups, such as alcohols or amines.
科学研究应用
1,1,2-Trichloropent-1-en-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving chlorinated organic compounds and their biological effects.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,1,2-Trichloropent-1-en-3-ol involves its interaction with various molecular targets. The compound can undergo nucleophilic attack due to the presence of chlorine atoms, leading to the formation of new chemical bonds. The pathways involved in its reactions depend on the specific conditions and reagents used.
相似化合物的比较
Similar Compounds
1,1,1-Trichloropent-1-en-3-ol: Similar structure but with different chlorine atom positions.
1,1,2-Trichloropropane: A related compound with a shorter carbon chain.
1,1,2,3-Tetrachloropropene: Another chlorinated compound with different reactivity.
Uniqueness
1,1,2-Trichloropent-1-en-3-ol is unique due to its specific arrangement of chlorine atoms and the presence of a double bond. This gives it distinct chemical properties and reactivity compared to other similar compounds.
属性
CAS 编号 |
1733-26-2 |
|---|---|
分子式 |
C5H7Cl3O |
分子量 |
189.46 g/mol |
IUPAC 名称 |
1,1,2-trichloropent-1-en-3-ol |
InChI |
InChI=1S/C5H7Cl3O/c1-2-3(9)4(6)5(7)8/h3,9H,2H2,1H3 |
InChI 键 |
CYFSSPPJBDABBJ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(=C(Cl)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


